Methyl 3-Bromopicolinate
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to methyl 3-bromopicolinate involves several strategies, including coupling reactions and catalyzed domino processes. For instance, copper(I)-catalyzed reactions of bromobenzamides and terminal alkynes have been shown to yield substituted isoindolinones, suggesting a potential pathway for the synthesis of structurally related compounds (Li et al., 2009). Similarly, a copper-catalyzed synthesis offers a method for creating substituted 3-methyleneisoindolin-1-ones, indicating the versatility of copper catalysis in forming brominated aromatic compounds (Gogoi et al., 2014).
Molecular Structure Analysis
The molecular and crystal structures of copper(II) complexes with related picolinic acids have been extensively studied. These complexes often exhibit square-pyramidal or trigonal-bipyramidal coordination polyhedra, providing insights into the molecular geometry that methyl 3-bromopicolinate might also adopt in complex formation (Kukovec, Popović, Kozlevčar, Jagličić, 2008).
Chemical Reactions and Properties
The reactivity of brominated picolinates includes their ability to undergo cross-coupling reactions, which are fundamental in the synthesis of various biologically active compounds. For example, 3-benzyloxy-4-bromo and 5-bromopicolinate esters have been synthesized and shown to be viable partners for Suzuki–Miyaura, Hartwig–Buchwald, and Sonogashira reactions, highlighting the chemical versatility and reactivity of bromopicolinates (Verdelet et al., 2011).
Physical Properties Analysis
Investigations into the physical properties of brominated picolinates and their complexes, such as thermal stability and magnetic properties, provide insights into their physical characteristics. The thermal stability of these compounds has been evaluated using TGA/DTA methods, while magnetic susceptibility measurements have elucidated their magnetic properties, which could be indicative of the physical properties that methyl 3-bromopicolinate may exhibit (Kukovec et al., 2008).
Chemical Properties Analysis
The chemical properties of bromopicolinates are characterized by their reactivity in various chemical reactions, including their ability to form complexes with metals and participate in coupling reactions. The formation of copper(II) complexes with picolinic acids is a testament to their ability to act as ligands, indicating a similar potential for methyl 3-bromopicolinate in coordination chemistry (Kukovec et al., 2008).
Scientific Research Applications
Soil Fumigation and Environmental Impact : Methyl bromide, a compound related to Methyl 3-Bromopicolinate, is a widely used soil fumigant. Its degradation and sorption in soil are influenced by soil properties like organic matter and moisture levels. Degradation is primarily due to methylation on organic matter. However, concerns exist about its emission contributing to ozone depletion in the atmosphere (Gan et al., 1994).
Pharmaceutical Synthesis : In pharmaceutical research, Methyl 5-bromopicolinate is a precursor in the synthesis of anti-inflammatory alkaloids like CJ-14877. This process involves microwave-assisted coupling reactions and asymmetric dihydroxylation (Aoyagi et al., 2009).
Material Synthesis and Functionalization : 3-Benzyloxy-4-bromo and 5-bromopicolinate esters are valuable for synthesizing biologically active compounds or agrochemical products. These compounds are functionalized via cross-coupling reactions (Verdelet et al., 2011).
Metal Complexes and Supramolecular Architecture : Copper(II) complexes with 6-bromopicolinic acid have been studied for their spectroscopic, thermal, and magnetic properties, with applications in material science and molecular architecture (Kukovec et al., 2008).
Photochemical Studies : The photochemistry of 6-bromopicolinic acids has been explored, with a focus on photodehalogenation processes, which are significant for understanding environmental behavior and potential applications in photobiology and chemistry (Rollet et al., 2006).
Pesticide Research and Alternatives : Research on alternatives to methyl bromide, related to Methyl 3-Bromopicolinate, for pest and pathogen control in agriculture has been a significant focus. This includes exploring natural plant extracts as potential biocidal agents (Rugutt et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 3-bromopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTYLUGZSCVBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510922 | |
Record name | Methyl 3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromopyridine-2-carboxylate | |
CAS RN |
53636-56-9 | |
Record name | Methyl 3-bromopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-bromo-2-pyridinecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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